molecular formula C28H20K2N2O8S2 B12766848 Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) CAS No. 83044-88-6

Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate)

Cat. No.: B12766848
CAS No.: 83044-88-6
M. Wt: 654.8 g/mol
InChI Key: TXCQCTVLCCTERK-UHFFFAOYSA-L
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Description

Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is a complex organic compound with the molecular formula C28H20K2N2O8S2 and a molecular weight of 654.80 g/mol. This compound is known for its unique structure, which includes an anthraquinone core linked to two toluene-3-sulphonate groups via diimino bridges. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) typically involves the reaction of 9,10-anthraquinone with toluene-3-sulphonate under specific conditions. The process begins with the nitration of anthraquinone to form 1,4-dinitroanthraquinone, followed by reduction to 1,4-diaminoanthraquinone. This intermediate is then reacted with toluene-3-sulphonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various anthraquinone and anthracene derivatives, which have significant applications in dye synthesis, pharmaceuticals, and organic electronics.

Scientific Research Applications

Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties and potential use in drug delivery systems.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) involves its interaction with specific molecular targets and pathways. The compound’s anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulphonate groups enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate
  • 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(N-cyclohexyl-2,4,6-trimethylbenzenesulphonamide) .

Uniqueness

Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

83044-88-6

Molecular Formula

C28H20K2N2O8S2

Molecular Weight

654.8 g/mol

IUPAC Name

dipotassium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

TXCQCTVLCCTERK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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